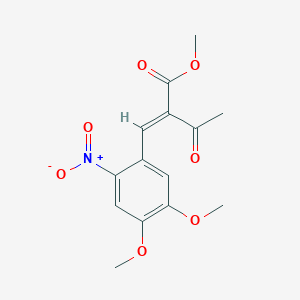![molecular formula C20H26ClN3O2 B4014516 N~1~-1-adamantyl-N~3~-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4014516.png)
N~1~-1-adamantyl-N~3~-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of adamantane derivatives generally involves functionalization of the adamantane core followed by subsequent modifications to introduce desired functional groups. For compounds similar to the one , synthesis may start with adamantane or one of its readily available derivatives, such as 1-adamantanol or adamantane-1-carboxylic acid, followed by steps including acylation, chlorination, and amination. For instance, Saeed et al. (2017) describe the synthesis of adamantyl thioureas by reacting adamantane-1-carbonyl chloride with ammonium thiocyanate and dichloroanilines, highlighting the adaptability of the adamantane core to various synthetic routes (Saeed et al., 2017).
Molecular Structure Analysis
Adamantane derivatives are known for their three-dimensional, diamondoid structure, which significantly influences their molecular interactions and physical properties. The rigid framework of adamantane contributes to the stability and steric hindrance of its derivatives. Detailed structural analyses, such as those performed using X-ray crystallography or NMR spectroscopy, provide insights into the conformational preferences and electronic structure of these molecules. For example, Saeed et al. (2013) utilized single-crystal X-ray diffraction to elucidate the structure of adamantane-1-carbonyl-3-halophenyl thioureas, revealing insights into the conformation and intramolecular interactions influenced by the adamantane core (Saeed et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of adamantane derivatives is largely influenced by the functional groups attached to the adamantane core. These compounds can undergo a variety of chemical reactions, including nucleophilic substitution, addition reactions, and redox reactions, depending on the nature of the substituents. The inertness of the adamantane core itself makes the derivatives suitable for applications where chemical stability is desired. The synthesis and reactivity of adamantyl guanidines as reported by Nishimura et al. (1972) illustrate the chemical versatility of adamantane-containing compounds (Nishimura et al., 1972).
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Molecular Structure
Research on compounds closely related to "N1-1-adamantyl-N3-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide" reveals their coordination chemistry and structural characteristics. For instance, studies on N-(1-Adamantyl)lipoamide have shown how protonation affects its molecular structure, highlighting the interactions within the compound and offering insights into its chemical behavior (Wilhelm, Koch, & Strasdeit, 2002). Furthermore, the vibrational spectra and molecular structure of isomeric thioureas derived from adamantyl compounds have been analyzed, providing a deeper understanding of their intramolecular interactions and potential applications in material science (Saeed, Ashraf, Erben, & Simpson, 2017).
Drug Delivery Systems
Adamantane derivatives, such as those studied in the modification of nanodiamonds, have shown promise in drug delivery applications. The synthesis of β-CD containing hyperbranched polymer functionalized nanodiamond composites demonstrates their high water dispersibility, low toxicity, high drug-loading capacity, and controlled drug-release behavior. This suggests their potential high utility in biomedical applications, particularly in targeted and controlled drug delivery systems (Huang et al., 2018).
Molecular Recognition and Assembler Applications
Adamantane-based compounds have also been recognized for their role in molecular recognition and assembly. For example, studies demonstrate the versatility of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane in forming one-dimensional motifs with various partners, underlining its potential as a structural element in supramolecular chemistry and material science (Karle, Ranganathan, & Haridas, 1997).
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-3-[(3-chlorophenyl)carbamoylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2/c21-16-2-1-3-17(9-16)23-19(26)22-5-4-18(25)24-20-10-13-6-14(11-20)8-15(7-13)12-20/h1-3,9,13-15H,4-8,10-12H2,(H,24,25)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSFGFJVKKLIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCNC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4014435.png)
![methyl 4-[10-(cyclopropylcarbonyl)-3-(2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B4014438.png)
![1-cycloheptyl-5-(1-{[2-(1H-indol-3-yl)ethyl]amino}propylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4014444.png)
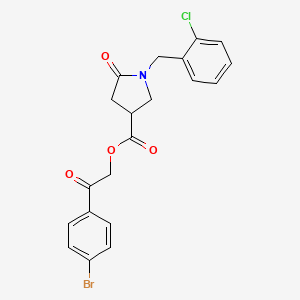
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate](/img/structure/B4014448.png)

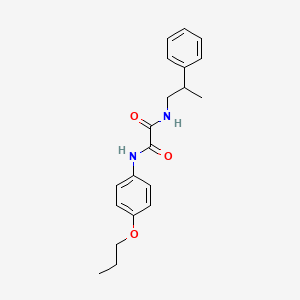
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4014487.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4,5-trimethoxybenzamide](/img/structure/B4014497.png)
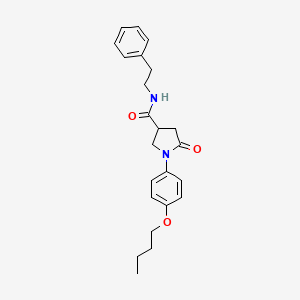
![3-(4-fluorophenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014512.png)
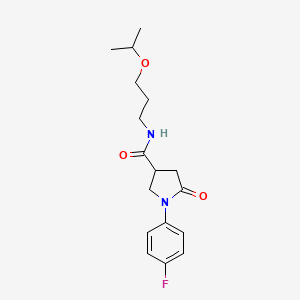
![N-(2-ethylhexyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4014526.png)
